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molecular formula C8H4BrFO B1343896 5-Bromo-7-fluorobenzofuran CAS No. 286836-04-2

5-Bromo-7-fluorobenzofuran

Cat. No. B1343896
M. Wt: 215.02 g/mol
InChI Key: KKVACMAATHFELM-UHFFFAOYSA-N
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Patent
US09340529B2

Procedure details

A solution of 5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid (1.274 mmol) in quinoline (2 mL) was treated with copper dust (0.236 mmol). The reaction was purged with nitrogen, sealed and irradiated in a microwave reactor at 230° C. for 60 min. The solution was diluted with ethyl acetate and was filtered through Celite. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography (hexanes) to provide the title compound as a clear oil (280 mg, 100% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.17 (d, J=2.02 Hz, 1H) 7.77 (d, J=1.77 Hz, 1H) 7.55 (dd, J=10.48, 1.64 Hz, 1H) 7.07 (dd, J=3.16, 2.15 Hz, 1H).
Quantity
1.274 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.236 mmol
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[O:9][C:8](C(O)=O)=[CH:7][C:6]=2[CH:13]=1>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
1.274 mmol
Type
reactant
Smiles
BrC=1C=C(C2=C(C=C(O2)C(=O)O)C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
0.236 mmol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
irradiated in a microwave reactor at 230° C. for 60 min
Duration
60 min
ADDITION
Type
ADDITION
Details
The solution was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C=CO2)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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